molecular formula C17H18O4 B161183 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl CAS No. 132491-63-5

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl

Cat. No. B161183
M. Wt: 286.32 g/mol
InChI Key: LUYOBCHXTGJCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl, also known as TMA-2, is a synthetic psychedelic compound that belongs to the family of phenethylamines. It is a derivative of the more well-known psychedelic compound, mescaline. TMA-2 was first synthesized in the 1960s and has been the subject of scientific research ever since. In

Mechanism Of Action

The exact mechanism of action of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is not fully understood, but it is believed to act on the serotonin system in the brain. Like other psychedelic compounds, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is thought to bind to serotonin receptors, particularly the 5-HT2A receptor, which leads to changes in neural activity and altered states of consciousness.

Biochemical And Physiological Effects

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases levels of the neurotransmitter dopamine in the brain, which may contribute to its psychoactive effects. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has also been found to increase levels of the stress hormone cortisol, which may be responsible for some of its anxiogenic effects.

Advantages And Limitations For Lab Experiments

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has several advantages as a research tool. It is relatively easy to synthesize and has been well-studied, so there is a considerable body of literature on its effects. However, there are also several limitations to its use. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. Additionally, its psychoactive effects may make it challenging to conduct experiments in a controlled setting.

Future Directions

There are several possible future directions for research on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. One area of interest is its potential therapeutic applications. It has been suggested that 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl may be useful in the treatment of depression, anxiety, and addiction. Further research is needed to explore these possibilities fully. Another area of interest is the development of new synthetic compounds based on 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. These compounds may have improved therapeutic potential or reduced side effects compared to 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl itself. Overall, 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl remains a fascinating and promising area of research in the field of psychoactive compounds.

Synthesis Methods

The synthesis of 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl involves the condensation of 2,3,4-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride. The resulting nitrostyrene is then subjected to reductive amination with methylamine to yield 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl. This synthesis method has been well-established and has been used in numerous studies.

Scientific Research Applications

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been used in scientific research to investigate its psychoactive effects. It has been found to have similar effects to other psychedelic compounds, such as mescaline and LSD. 2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl has been shown to induce altered states of consciousness, including changes in perception, thought, and mood. It has also been found to have potential therapeutic applications, particularly in the treatment of depression, anxiety, and addiction.

properties

CAS RN

132491-63-5

Product Name

2,3,4-Trimethoxy-4'-acetyl-1,1'-biphenyl

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

1-[4-(2,3,4-trimethoxyphenyl)phenyl]ethanone

InChI

InChI=1S/C17H18O4/c1-11(18)12-5-7-13(8-6-12)14-9-10-15(19-2)17(21-4)16(14)20-3/h5-10H,1-4H3

InChI Key

LUYOBCHXTGJCAP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC

Other CAS RN

132491-63-5

synonyms

2,3,4-TABP
2,3,4-trimethoxy-4'-acetyl-1,1'-biphenyl

Origin of Product

United States

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